1-(2,4-Dinitrophenyl)-2-heptylidenehydrazine 1-(2,4-Dinitrophenyl)-2-heptylidenehydrazine Heptanal 2,4-dinitrophenylhydrazone is a compound of interest for qualitative and quantitative determinations in analytical chemistry. It can be used to study the presence of the analyte in food products, environmental samples, etc.

Brand Name: Vulcanchem
CAS No.: 2074-05-7
VCID: VC21336048
InChI: InChI=1S/C13H18N4O4/c1-2-3-4-5-6-9-14-15-12-8-7-11(16(18)19)10-13(12)17(20)21/h7-10,15H,2-6H2,1H3/b14-9+
SMILES: CCCCCCC=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-]
Molecular Formula: C15H11ClF3NO4
Molecular Weight: 294.31 g/mol

1-(2,4-Dinitrophenyl)-2-heptylidenehydrazine

CAS No.: 2074-05-7

Cat. No.: VC21336048

Molecular Formula: C15H11ClF3NO4

Molecular Weight: 294.31 g/mol

* For research use only. Not for human or veterinary use.

1-(2,4-Dinitrophenyl)-2-heptylidenehydrazine - 2074-05-7

Specification

CAS No. 2074-05-7
Molecular Formula C15H11ClF3NO4
Molecular Weight 294.31 g/mol
IUPAC Name N-[(E)-heptylideneamino]-2,4-dinitroaniline
Standard InChI InChI=1S/C13H18N4O4/c1-2-3-4-5-6-9-14-15-12-8-7-11(16(18)19)10-13(12)17(20)21/h7-10,15H,2-6H2,1H3/b14-9+
Standard InChI Key HAPHKPXFYXPWDK-NTEUORMPSA-N
Isomeric SMILES CCCCCC/C=N/NC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-]
SMILES CCCCCCC=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-]
Canonical SMILES CCCCCCC=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-]

Introduction

1-(2,4-Dinitrophenyl)-2-heptylidenehydrazine is an organic compound belonging to the class of hydrazones. It features a hydrazine functional group connected to a heptylidene moiety and a 2,4-dinitrophenyl substituent. This compound is notable for its applications in organic synthesis and biological studies, particularly in the synthesis of various organic compounds.

Synthesis of 1-(2,4-Dinitrophenyl)-2-heptylidenehydrazine

The synthesis of this compound typically involves a condensation reaction between 2,4-dinitrophenylhydrazine and an appropriate aldehyde or ketone. The reaction is often facilitated by solvents such as ethanol and acids to enhance the formation of the hydrazone linkage.

Synthesis Steps

  • Preparation of Reactants: 2,4-Dinitrophenylhydrazine and the chosen aldehyde or ketone are prepared.

  • Condensation Reaction: The reactants are mixed in a solvent like ethanol, and an acid catalyst is added to facilitate the reaction.

  • Formation of Hydrazone Linkage: The hydrazine group reacts with the carbonyl group of the aldehyde or ketone to form the hydrazone linkage through a dehydration process.

Applications and Uses

1-(2,4-Dinitrophenyl)-2-heptylidenehydrazine is primarily used as an intermediate in organic synthesis. Its applications extend to biological studies due to its unique chemical properties.

Organic Synthesis

  • Intermediate in Synthesis: It serves as a versatile intermediate for synthesizing complex organic molecules.

  • Reactivity: The compound's reactivity is influenced by the presence of the 2,4-dinitrophenyl group, which can participate in various chemical reactions.

Biological Studies

  • Antimicrobial Activity: While not directly attributed to this compound, hydrazones derived from 2,4-dinitrophenylhydrazine have shown antimicrobial properties against certain bacteria and fungi .

  • Biological Interactions: The compound's interactions with biological systems can be explored further for potential applications in drug discovery or biochemical research.

Chemical Reactions

Reaction TypeDescription
CondensationForms hydrazone linkage with aldehydes or ketones.
Nucleophilic AttackHydrazine group acts as a nucleophile.
DehydrationLoss of water molecule during hydrazone formation.

Spectroscopic Characterization

The characterization of hydrazones, including those derived from 2,4-dinitrophenylhydrazine, often involves spectroscopic techniques such as FT-IR and 1H NMR. These methods help confirm the structure of the synthesized compounds by identifying specific functional groups and their corresponding signals .

Spectroscopic Data

  • FT-IR Spectroscopy: Useful for identifying the hydrazone linkage and other functional groups.

  • 1H NMR Spectroscopy: Provides information on the proton environment and molecular structure.

Future Directions

  • Biological Studies: Investigating the compound's interactions with biological systems could reveal new applications.

  • Synthetic Chemistry: Exploring its use in synthesizing complex organic molecules with potential pharmaceutical or industrial applications.

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